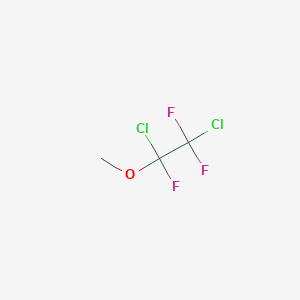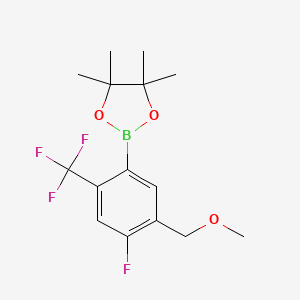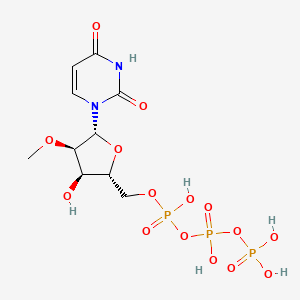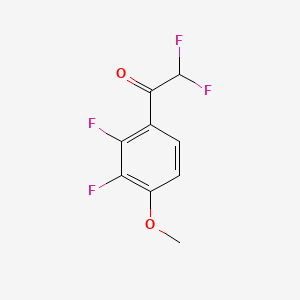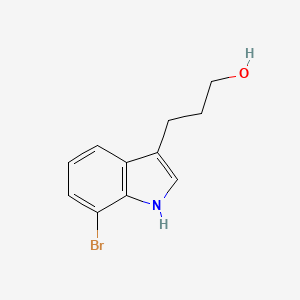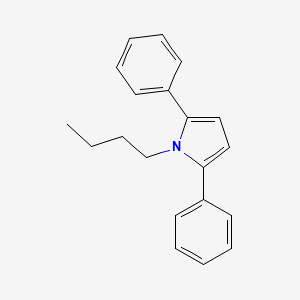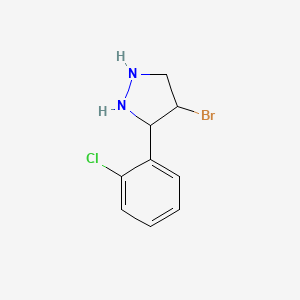
O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate is a phosphorothioate compound with the molecular formula C14H17BrNO3PS and a molecular weight of 390.23 g/mol . This compound is known for its robust inhibitory characteristics and is extensively utilized in various scientific research applications, including studies related to cancer, Alzheimer’s disease, and Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate can be achieved through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing a direct route to phosphorothioates.
Industrial Production Methods
Industrial production of phosphorothioates, including O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate, often involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base . This method allows for large-scale production with high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and proteins, leading to the disruption of cellular processes. This inhibition is particularly significant in the context of cancer and neurodegenerative diseases, where the compound targets key pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: O,O-diethyl O-3,5,6-trichloro-2-pyridinyl phosphorothioate.
Terbufos: O-ethyl S-propyl phosphorothioate.
Uniqueness
O-(3-Bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl phosphorothioate is unique due to its specific molecular structure, which imparts distinct inhibitory properties. Unlike other phosphorothioates, this compound has a bromine and cyano group attached to the phenyl ring, enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C14H17BrNO3PS |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
(E)-2-(bromomethyl)-3-diethoxyphosphinothioyloxy-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C14H17BrNO3PS/c1-3-17-20(21,18-4-2)19-14(13(10-15)11-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3/b14-13- |
InChI Key |
QYJOONBGZKCXBK-YPKPFQOOSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C(/CBr)\C#N)/C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)OC(=C(CBr)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
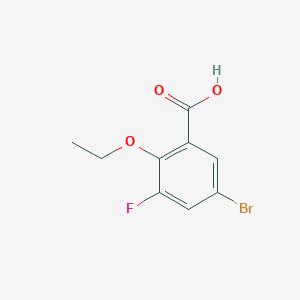
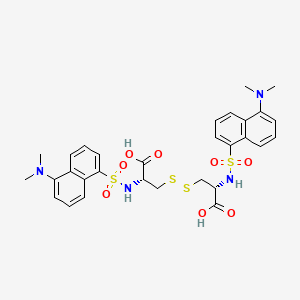
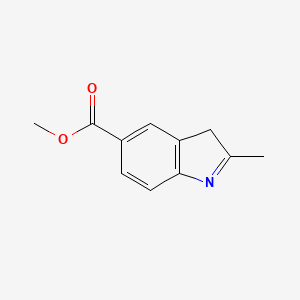
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
